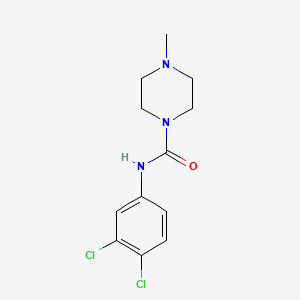

N-(3,4-dichlorophenyl)-4-methylpiperazine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3,4-dichlorophenyl)-4-methylpiperazine-1-carboxamide, also known as CP-154,526, is a selective antagonist of the corticotropin-releasing factor type 1 (CRF1) receptor. CRF1 receptors are widely distributed in the brain and play a crucial role in the regulation of stress responses, anxiety, and depression. CP-154,526 has been extensively studied for its potential therapeutic applications in various neuropsychiatric disorders.

Applications De Recherche Scientifique

Metabolism Studies

One significant application of N-(3,4-dichlorophenyl)-4-methylpiperazine-1-carboxamide is in the field of metabolism studies. For instance, the metabolism of similar compounds in the 4-methylpiperazine-1-carbodithioc acid group has been extensively researched. A study focused on understanding the major metabolites of a newly synthesized compound, closely related to N-(3,4-dichlorophenyl)-4-methylpiperazine-1-carboxamide, in rat bile. This was accomplished using high-performance liquid chromatography/tandem mass spectrometry with electrospray ionization, revealing extensive metabolism and identification of multiple metabolites (Jiang et al., 2007).

Synthesis of New Compounds

The synthesis of new amides containing an N-methylpiperazine fragment, closely related to N-(3,4-dichlorophenyl)-4-methylpiperazine-1-carboxamide, has also been explored. This involves reactions of 1-methylpiperazine with various chlorides and esters, demonstrating the versatility and potential of N-(3,4-dichlorophenyl)-4-methylpiperazine-1-carboxamide in synthesizing new chemical entities (Koroleva et al., 2011).

Drug Binding Affinities

Research into the structure-affinity relationships of N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides, a category that includes N-(3,4-dichlorophenyl)-4-methylpiperazine-1-carboxamide, has been conducted. This involves testing for D3 receptor binding affinities to evaluate intrinsic activity, indicating potential applications in neurological or psychiatric drug development (Leopoldo et al., 2005).

Physicochemical and Biological Properties

Studies on poly(amido-amine)s carrying 2-methylpiperazine reveal insights into the basicity of amino groups and cytotoxic effects, which can be extrapolated to understand the physicochemical and biological properties of N-(3,4-dichlorophenyl)-4-methylpiperazine-1-carboxamide (Ferruti et al., 2000).

Catalysis in Organic Synthesis

Additionally, N-methylpiperazine-functionalized compounds have been utilized in catalysis for organic synthesis. This includes the catalysis of the Gewald reaction, demonstrating the application of N-(3,4-dichlorophenyl)-4-methylpiperazine-1-carboxamide in facilitating chemical reactions (Ma et al., 2012).

Orientations Futures

The future directions for research on “N-(3,4-dichlorophenyl)-4-methylpiperazine-1-carboxamide” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields could be investigated .

Propriétés

IUPAC Name |

N-(3,4-dichlorophenyl)-4-methylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Cl2N3O/c1-16-4-6-17(7-5-16)12(18)15-9-2-3-10(13)11(14)8-9/h2-3,8H,4-7H2,1H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHGBNKILXYHXGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)NC2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dichlorophenyl)-4-methylpiperazine-1-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 1-(2,5-dimethylphenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylate](/img/structure/B2652738.png)

![N,5-bis(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2652739.png)

![N-Benzyl-2-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide](/img/structure/B2652745.png)

![N-Ethyl-2-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2652749.png)

![5-[(4-Methylphenyl)thio]-2-furaldehyde](/img/structure/B2652750.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine-1-carboxamide](/img/structure/B2652753.png)

![Ethyl 2-[[2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetyl]amino]benzoate](/img/structure/B2652756.png)